![molecular formula C18H16Cl2N2O B2943330 2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole CAS No. 477543-99-0](/img/structure/B2943330.png)

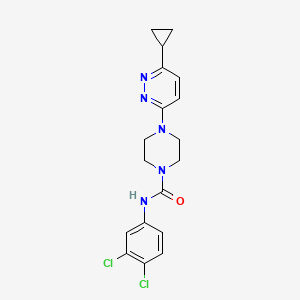

2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicide and Plant Growth Regulation

- Additionally, 2,4-D acts as a synthetic auxin, mimicking natural plant hormones. As a plant growth regulator, it influences cell division, elongation, and differentiation. Researchers study its effects on crop yield, root development, and overall plant health .

Pharmaceutical Research

- Benzodiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore derivatives of 2,4-D for drug discovery .

Coordination Chemistry and Metal Complexes

Mécanisme D'action

Target of action

The compound contains a benzimidazole ring, which is a crucial component in many biologically active compounds. Benzimidazoles are known to interact with various enzymes and receptors in the body, including tubulin in parasites, various kinases in cancer cells, and histamine receptors .

Mode of action

The exact mode of action would depend on the specific target. For example, benzimidazoles that target tubulin inhibit its polymerization, disrupting the formation of microtubules and thus the structure and function of cells .

Biochemical pathways

The affected pathways would depend on the specific target and the mode of action. Disruption of microtubule formation, for example, can affect cell division and other cellular processes .

Pharmacokinetics

The ADME properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups. The dichlorophenoxy group in this compound might enhance its lipophilicity, potentially affecting its absorption and distribution .

Result of action

The cellular and molecular effects would depend on the specific target and the mode of action. For example, compounds that disrupt microtubule formation can lead to cell cycle arrest and cell death .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the activity, efficacy, and stability of a compound. For example, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylprop-2-enyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9H,1,10-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORHFSCGXHDJDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-dichlorophenoxy)methyl)-1-(2-methylallyl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione](/img/structure/B2943249.png)

![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![N1-(3-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2943268.png)

![1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid](/img/structure/B2943269.png)